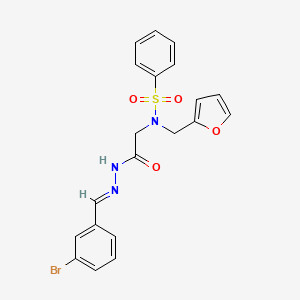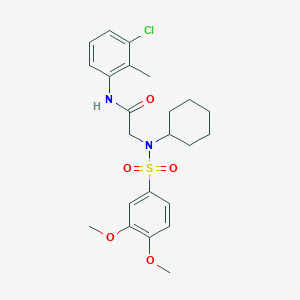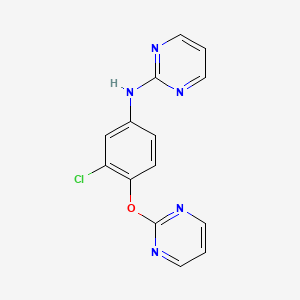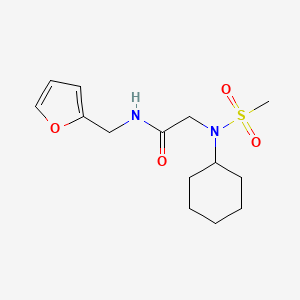
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide, also known as NSC745887, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide involves inhibition of various enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs) and proteasome, leading to increased acetylation of histones and accumulation of ubiquitinated proteins, respectively. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has been found to induce apoptosis in cancer cells and reduce tumor growth in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has shown promising results in various scientific research studies and has potential therapeutic applications. However, there are also some limitations for lab experiments. This compound is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects. It is also not readily available for purchase, and researchers may need to synthesize it themselves.
Direcciones Futuras
There are several future directions for 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide research. One direction is to further study its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and identify potential side effects. Additionally, researchers can explore the synthesis of this compound analogs and derivatives to improve its therapeutic efficacy and reduce potential side effects. Finally, researchers can explore the development of this compound as a potential drug candidate and conduct preclinical and clinical trials to evaluate its safety and efficacy.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide involves the reaction of N-cyclohexylmethanesulfonamide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be done on a larger scale for further studies.
Aplicaciones Científicas De Investigación
2-(N-cyclohexylmethanesulfonamido)-N-(3-nitrophenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, this compound has been found to protect neurons and improve cognitive function.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16(12-6-3-2-4-7-12)11-14(17)15-10-13-8-5-9-20-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDCFIGVGLOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

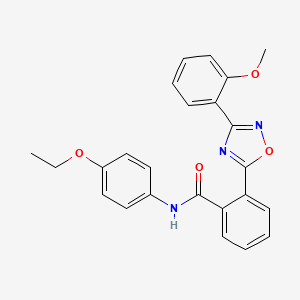
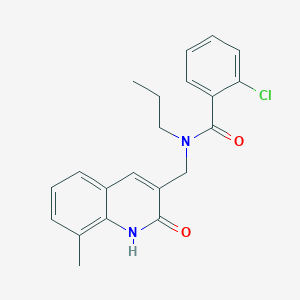

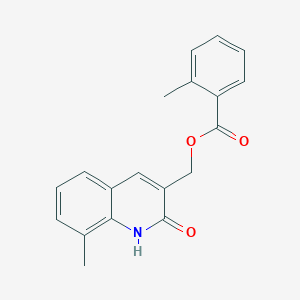
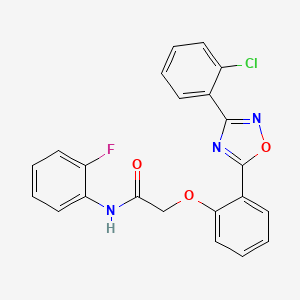
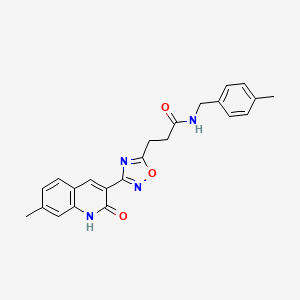
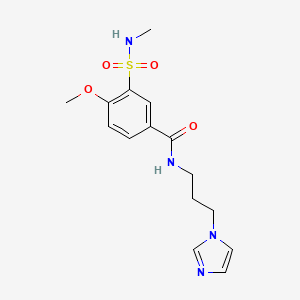
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)



